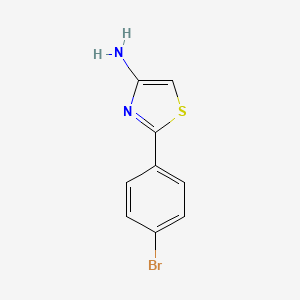

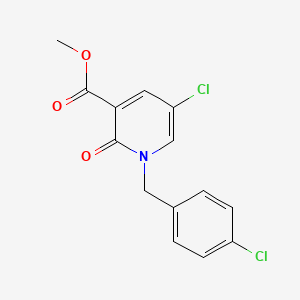

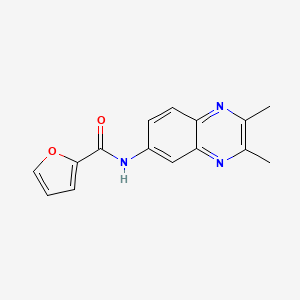

N-methyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .

Synthesis Analysis

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They are synthesized through various methods, including the condensation reaction .Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom . Quinoline is a heterocyclic aromatic organic compound that contains two fused rings, a benzene ring and a pyridine ring .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research on related quinoline derivatives highlights their utility in organic synthesis and the exploration of chemical reactivity. For instance, Aleksandrov et al. (2020) discuss the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, which shares structural similarities with N-methyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide. The study focuses on the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by various electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Pharmacological Applications

Quinoline derivatives are explored for their potential pharmacological applications, including as bifunctional muscarinic receptor antagonists and β2-adrenoceptor agonists. For example, Steinfeld et al. (2011) investigate THRX-198321, a compound demonstrating significant affinity and activity towards muscarinic acetylcholine receptors and β2-adrenoceptors. This research underscores the versatility of quinoline derivatives in developing multifunctional pharmaceutical agents (Steinfeld et al., 2011).

Antitumor and Antimicrobial Applications

Another area of interest is the exploration of quinoline derivatives for antitumor and antimicrobial activities. For instance, Mudududdla et al. (2015) discuss 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide's role in overcoming cancer chemoresistance through inhibition of angiogenesis and P-glycoprotein efflux pump activity. This highlights the potential for structurally similar compounds in cancer therapy (Mudududdla et al., 2015).

Material Science and Sensing Applications

Research on quinoline derivatives extends to material science, where these compounds are utilized in sensor development due to their optical properties. For example, Park et al. (2015) describe the synthesis of a chemosensor for Zn2+ detection in living cells and aqueous solutions, leveraging the fluorescence properties of quinoline-based structures. This illustrates the potential for using related compounds in environmental monitoring and biomedical diagnostics (Park et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-methyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c1-17-15(20)16(21)18-12-7-6-11-4-2-8-19(13(11)10-12)25(22,23)14-5-3-9-24-14/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJYNSNBFJRBPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2425415.png)

![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2425419.png)

![2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2425426.png)

![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)